molecular formula C6H7NOS B1605579 2-(Methylsulfinyl)pyridine CAS No. 21948-75-4

2-(Methylsulfinyl)pyridine

Cat. No. B1605579
CAS RN: 21948-75-4
M. Wt: 141.19 g/mol
InChI Key: UWYSBYGJIUSXBJ-UHFFFAOYSA-N
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Description

“2-(Methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H7NOS . Its average mass is 141.191 Da and its mono-isotopic mass is 141.024841 Da .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfinyl)pyridine” consists of 16 bonds in total, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfoxide, and 1 Pyridine .


Physical And Chemical Properties Analysis

“2-(Methylsulfinyl)pyridine” has a density of 1.3±0.1 g/cm3, a boiling point of 308.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 140.3±20.4 °C . The compound has a molar refractivity of 38.0±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 109.7±5.0 cm3 .

Scientific Research Applications

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives :

    • Application Summary : Pyridine derivatives are important heterocyclic compounds with a wide range of biological activities. They are used as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages .
    • Methods of Application : Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .
    • Results or Outcomes : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
  • Flow Synthesis of 2-Methylpyridines via α-Methylation :

    • Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Methods of Application : The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
    • Results or Outcomes : Eight 2-methylated pyridines were produced. The products were obtained in very good yields that were suitable for further use without additional work-up or purification .
  • Pharmaceutical Applications :

    • Application Summary : Pyridine derivatives are found in a large number of biologically active substances, including coenzymes, drugs, and plant protection chemicals . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
    • Methods of Application : Pyridine derivatives are synthesized and incorporated into various drug molecules for their medicinal properties .
    • Results or Outcomes : The use of pyridine derivatives in pharmaceuticals has led to the development of a wide range of drug candidates approved by the FDA (Food and Drug Administration) .
  • Environmental Applications :

    • Application Summary : Pyridine and its derivatives are one of the most widespread classes of heterocyclic industrial contaminants. A new strain degrading alkylpyridines was isolated from the soil contaminated with pyridine containing wastes .
    • Methods of Application : The strain identified as Arthrobacter sp. KM-4 (VKM Ac-1098D) completely consumes pyridine and its derivatives in aquatic solutions in 24 hours .
    • Results or Outcomes : This strain significantly surpasses all the known strains in the pyridines’ degrading efficiency and is a promising culture for application for the purification of waste water .
  • Agricultural Applications :

    • Application Summary : Pyridine derivatives are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Methods of Application : Pyridine derivatives are synthesized and used in various agricultural applications .
    • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Industrial Applications :

    • Application Summary : Pyridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are also used in the synthesis of various industrial chemicals .
    • Methods of Application : Pyridine derivatives are synthesized and used in various industrial applications .
    • Results or Outcomes : The use of pyridine derivatives in industrial applications has led to the development of a wide range of products .
  • Food Industry Applications :

    • Application Summary : Pyridine derivatives are used in the food industry as flavoring agents. They contribute to the taste and aroma of a variety of foods .
    • Methods of Application : Pyridine derivatives are added to food products during the manufacturing process to enhance their flavor .
    • Results or Outcomes : The use of pyridine derivatives in food products has improved their taste and aroma, enhancing the overall sensory experience for consumers .
  • Cosmetic Applications :

    • Application Summary : Pyridine derivatives are used in the cosmetic industry due to their unique physical and chemical properties. They are biocompatible and biodegradable biopolymers .
    • Methods of Application : Pyridine derivatives are incorporated into various cosmetic products during the manufacturing process .
    • Results or Outcomes : The use of pyridine derivatives in cosmetic products has improved their stability, texture, and overall performance .
  • Energy Applications :

    • Application Summary : Pyridine derivatives are used in energy applications, particularly in the development of high-performance electrochromic devices (ECDs). These devices have a broad range of application prospects in many important energy efficient optoelectronic fields .
    • Methods of Application : Pyridine derivatives are incorporated into the fabrication of ECDs due to their ultrahigh coloration efficiency, fast switching speed, and excellent cycling stability .
    • Results or Outcomes : The use of pyridine derivatives in ECDs has led to the development of high-performance devices with improved coloration efficiency, switching speed, and cycling stability .
  • Material Science Applications :

    • Application Summary : Pyridine derivatives are used in material science for the synthesis of target pharmaceuticals and agrochemicals. They also serve as key solvents and reagents .
    • Methods of Application : Pyridine derivatives are synthesized and used in various material science applications .
    • Results or Outcomes : The use of pyridine derivatives in material science has led to the development of a wide range of products .

Safety And Hazards

The safety information for “2-(Methylsulfinyl)pyridine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-methylsulfinylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSBYGJIUSXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944543
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)pyridine

CAS RN

21948-75-4
Record name 2-Methylsulfinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2008 - Springer
The Thorpe-Ziegler intramolecular cyclization of 2-RCH 2 S-, 2-RCH 2 S(O)-, and 2-RCH 2 SO 2 -substituted nicotinic acid esters and nitriles (R is alkyl, aryl, and 2-thienyl) upon the …
Number of citations: 3 link.springer.com
WB Gibson, AR Jeffcoat, TS Turan, RH Wendt… - Toxicology and Applied …, 1982 - Elsevier
The metabolites of zinc pyridinethione (ZPT) in the systemic circulation of female rabbits and monkeys and male rats and dogs were studied after 1 mg [ 14 C]ZPT/kg body wt was …
Number of citations: 29 www.sciencedirect.com
GF De Sousa, CAL Filgueiras… - Inorganic …, 1992 - ACS Publications
Eleven adducts derived from organotinhalides of formula MeSnCl3 and R2SnCl2 (R= Me, Ph) were prepared with ligands containing N, O, or S as possible bonding sites. X-ray …
Number of citations: 42 pubs.acs.org
WZ Li, ZX Wang - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Ni(PEt3)Cl2-catalyzed silylation of alkyl aryl sulfoxides with silylzinc reagents was carried out. This protocol allows alkyl aryl sulfoxides to convert to arylsilicon compounds under mild …
Number of citations: 3 pubs.rsc.org
S Wakabayashi, T Tanaka, Y Kubo… - Bulletin of the Chemical …, 1989 - journal.csj.jp
Cross-coupling product 2-(2-pyridyl)quinolines were obtained in the reaction of 2-(methylsulfinyl)quinolines and 2-(methylsulfinyl)pyridines with methylmagnesium bromide. Attempts of …
Number of citations: 10 www.journal.csj.jp
A Rioz‐Martínez, G de Gonzalo, DET Pazmiño… - 2010 - Wiley Online Library
Optically active sulfoxides are compounds of high interest in organic chemistry. Herein, we report the preparation of a set of chiral heteroaryl alkyl, cyclohexyl alkyl, and alkyl alkyl …
JT Doi, WK Musker, DL DeLeeuw… - The Journal of Organic …, 1981 - ACS Publications
The effect of neighboring tertiary amine, quaternary ammonium, and pyridine substitution on both the oxidation of thioethers by aqueous I2 and the reduction of sulfoxides by aqueous …
Number of citations: 24 pubs.acs.org
K Yamamoto, S Otsuka, K Nogi, H Yorimitsu - ACS Catalysis, 2017 - ACS Publications
Nickel-catalyzed Negishi-type cross-coupling of aryl methyl sulfoxides with arylzinc reagents has been developed. By consuming the catalyst-oxidizing methanesulfenate anion through …
Number of citations: 36 pubs.acs.org
V Rajput, R Negi, R Gaur - Octa Journal of Biosciences, 2021 - sciencebeingjournal.com
Present investigation was focused on evaluation of hair care products containing ZnPT only and ZnPT with EDTA. Toxicity comparison was based on MSP content in fresh water fish …
Number of citations: 3 sciencebeingjournal.com
J Yang, L Wang, Y Lv, N Li, Y An, S Gao - Tetrahedron Letters, 2018 - Elsevier
We have successfully reported here the low loading porphyrin-inspired high-valent manganese (IV)-oxo complex was applied in oxidative kinetic resolution (OKR) of racemic …
Number of citations: 8 www.sciencedirect.com

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